2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Kinase inhibition Tetrahydroindazole scaffold CDK2/cyclin complex

This tetrahydroindazole scaffold is a validated intermediate for developing inhibitors of CDK2, ITK, and DHODH. The precise 2,3-dimethyl-5-amine substitution pattern is critical for SAR consistency, as minor positional changes alter target binding and potency. Procuring this exact regioisomer ensures reproducible biological data and supports lead optimization for cancer and inflammation research.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
CAS No. 1781627-89-1
Cat. No. B6166203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
CAS1781627-89-1
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCC1=C2CC(CCC2=NN1C)N
InChIInChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h7H,3-5,10H2,1-2H3
InChIKeyOIAFZEAJPLKLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS 1781627-89-1): Core Structural Identity and Procurement Baseline


2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS 1781627-89-1) is a C9H15N3 heterocyclic compound belonging to the tetrahydroindazole class, characterized by a partially saturated bicyclic indazole core bearing methyl substitutions at the 2- and 3-positions and a primary amine group at the 5-position of the cyclohexene-fused ring [1]. Tetrahydroindazoles constitute a privileged scaffold in medicinal chemistry, having been extensively validated as kinase inhibitor frameworks across multiple targets including CDK2/cyclin complexes [2], interleukin-2 inducible T-cell kinase (ITK) [3], and human dihydroorotate dehydrogenase (DHODH) [4]. This compound serves as a versatile synthetic intermediate and building block within this validated scaffold class, offering procurement value for structure-activity relationship (SAR) exploration and lead optimization campaigns [5].

Procurement Risk Alert: Why 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine Cannot Be Replaced by Generic Tetrahydroindazole Analogs


Generic substitution within the tetrahydroindazole class is scientifically unsound due to the well-documented sensitivity of biological activity to specific substitution patterns. In a systematic SAR study of over 50 tetrahydroindazole analogs targeting CDK2/cyclin complexes, compounds 53 and 59 demonstrated 2- to 10-fold improved inhibitory activity against CDK2/cyclin A1, E, and O compared to screening hit 3, with these enhancements arising from precise modifications to the core scaffold [1]. Similarly, in ITK inhibitor development, optimization of tetrahydroindazole substituents yielded second-generation analogues with reduced off-target receptor binding liabilities and decreased cytotoxicity while maintaining kinase selectivity—improvements directly attributable to modulating the basicity of solubilizing elements on the tetrahydroindazole core [2]. The 2,3-dimethyl substitution pattern and the 5-position primary amine of the target compound constitute a specific topological and electronic configuration that is not interchangeable with alternative regioisomers (e.g., 6-amino, 4-amino) or differentially substituted analogs. Procurement of the precise compound ensures experimental reproducibility and enables accurate interpretation of SAR data within ongoing medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine vs. Structural Analogs


Tetrahydroindazole Scaffold Validation: Quantified Kinase Inhibition Potency vs. Aromatic Indazole Comparator

The tetrahydroindazole core scaffold—of which 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a direct derivative—has demonstrated quantifiable submicromolar inhibition of CDK2/cyclin complexes in enzyme assays [1]. This scaffold class provides a validated starting point for kinase inhibitor development, in contrast to fully aromatic indazole analogs which may exhibit divergent binding modes or reduced conformational flexibility. While direct data for this specific compound are not publicly available, the scaffold from which it derives has been optimized to yield analogues with 3-fold improved binding affinity and 2- to 10-fold enhanced inhibitory activity relative to initial screening hits [1].

Kinase inhibition Tetrahydroindazole scaffold CDK2/cyclin complex

ITK Inhibitor Optimization: Quantified Improvements in Selectivity and Reduced Cytotoxicity from Tetrahydroindazole Scaffold Modifications

Systematic optimization of tetrahydroindazole-containing ITK inhibitors has yielded second-generation analogues with quantifiably enhanced selectivity and reduced off-target effects [1]. Researchers identified a direct correlation between the basicity of solubilizing elements appended to the tetrahydroindazole core and off-target antiproliferative effects, which was exploited to reduce cytotoxicity while maintaining kinase selectivity [1]. Optimized analogues demonstrated reduced IL-2 and IL-13 production in vivo following oral or intraperitoneal dosing in murine models [1]. This optimization trajectory confirms that the tetrahydroindazole scaffold is amenable to systematic SAR-driven refinement—a property that extends to the target compound as a building block for similar campaigns.

ITK inhibition Selectivity Cytotoxicity

Regioisomeric Differentiation: 5-Amine vs. 6-Amine Substitution in Tetrahydroindazole Derivatives

The position of the amine substituent on the tetrahydroindazole scaffold critically influences biological activity and synthetic utility [1]. In CDK2/cyclin inhibitor development, the 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (compound 3) core underwent extensive SAR exploration, with modifications at various positions yielding differential binding affinities and inhibitory potencies [1]. The 5-amine configuration of the target compound (CAS 1781627-89-1) presents a distinct vector for further functionalization compared to the more commonly available 6-amino-2H-indazole derivatives (e.g., CAS 444731-72-0, used as a Pazopanib intermediate) [2]. This regioisomeric distinction is not trivial: the spatial orientation of the amine group alters both the geometry of subsequent derivatization and the potential hydrogen-bonding interactions with biological targets.

Regioisomer SAR Kinase inhibitor

DHODH Inhibitor Scaffold Optimization: Quantified Potency Gains from Tetrahydroindazole Core Modifications

Optimization of tetrahydroindazoles as human dihydroorotate dehydrogenase (DHODH) inhibitors has yielded highly potent analogues with quantified improvements in enzymatic inhibition, cancer cell growth suppression, and p53-dependent transcriptional activation [1]. Several tetrahydroindazole analogues synthesized in this study were highly potent inhibitors of DHODH in enzymatic assays while also inhibiting cancer cell growth and viability and activating p53-dependent transcription factor activity in reporter cell assays [1]. This multi-parameter optimization demonstrates that the tetrahydroindazole scaffold—from which the target compound is derived—is capable of delivering compounds with robust cellular activity and defined mechanism-of-action endpoints.

DHODH inhibition Cancer p53 activation

Optimal Procurement and Application Scenarios for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine (CAS 1781627-89-1)


Kinase Inhibitor Lead Optimization: SAR Exploration of CDK2/Cyclin Complex Inhibitors

This compound is ideally suited as a building block for SAR campaigns targeting CDK2/cyclin complexes, a validated therapeutic target for cancer and male contraceptive development [1]. The tetrahydroindazole scaffold has demonstrated submicromolar inhibition of CDK2/cyclin complexes, with optimized analogues achieving 3-fold improved binding affinity and 2- to 10-fold enhanced inhibitory activity against CDK2/cyclin A1, E, and O relative to initial hits [1]. The 5-position primary amine of the target compound provides a convenient synthetic handle for introducing diverse substituents, enabling systematic exploration of structure-activity relationships within this established inhibitor class [1]. Procurement of this specific regioisomer ensures that SAR data are not confounded by unintended positional variations that could alter binding geometry or synthetic accessibility [1].

DHODH Inhibitor Development: Building Block for Cancer Therapeutics

The tetrahydroindazole scaffold has been optimized to yield highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway and a validated target for cancer therapy [1]. Optimized tetrahydroindazole analogues demonstrate potent DHODH enzymatic inhibition, cancer cell growth suppression, and p53-dependent transcriptional activation [1]. The 2,3-dimethyl-5-amine substitution pattern of the target compound offers a distinct starting point for further SAR exploration within this therapeutically relevant inhibitor class. The compound's primary amine functionality allows for facile conjugation to diverse pharmacophore elements, enabling systematic optimization of DHODH inhibitory potency, cellular activity, and metabolic stability [1].

ITK-Targeted Immunology Research: Scaffold for Selective T-Cell Kinase Inhibitors

Tetrahydroindazole-containing compounds have been established as selective inhibitors of interleukin-2 inducible T-cell kinase (ITK), a Tec family tyrosine kinase implicated in T-cell signaling and inflammatory disorders such as asthma [1]. Systematic optimization of this scaffold class has yielded second-generation analogues with reduced off-target receptor binding liabilities and decreased cytotoxicity while maintaining kinase selectivity [1]. Optimized analogues demonstrate in vivo efficacy, reducing IL-2 and IL-13 production following oral or intraperitoneal dosing in murine models [1]. The target compound, with its 2,3-dimethyl and 5-amine substitution pattern, serves as a versatile intermediate for generating novel ITK inhibitor candidates and exploring the correlation between substituent basicity and cytotoxicity that has been identified as a key optimization parameter [1].

Novel p53 Activator Discovery: Tetrahydroindazole-Based Cancer Therapeutics

Tetrahydroindazoles have been disclosed in granted patents as compounds useful in the treatment of cancer and/or the treatment or prevention of viral infections, with mechanisms potentially involving p53 tumor suppressor activation [1]. The scaffold has demonstrated capacity to activate p53-dependent transcription factor activity in reporter cell assays within the context of DHODH inhibitor optimization [2]. The 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine structure provides a patent-relevant building block for generating novel compositions within this therapeutic space. The compound's unique substitution pattern (2,3-dimethyl, 5-amine) distinguishes it from previously exemplified tetrahydroindazoles, offering opportunities for composition-of-matter patent filings and the development of proprietary chemical matter [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.